6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Corrosion inhibition Carbon steel protection Electrochemical polarization

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAS 108994-73-6) is a bicyclic heterocycle featuring a fused cyclopentane-pyridine core with a nitrile substituent at the 3-position. With molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 108994-73-6
Cat. No. B017320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
CAS108994-73-6
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CC(=C2)C#N
InChIInChI=1S/C9H8N2/c10-5-7-4-8-2-1-3-9(8)11-6-7/h4,6H,1-3H2
InChIKeyCBSWJMBIOWVOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAS 108994-73-6): Core Scaffold Overview for Scientific Procurement


6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAS 108994-73-6) is a bicyclic heterocycle featuring a fused cyclopentane-pyridine core with a nitrile substituent at the 3-position. With molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science . The nitrile group at position 3 imparts distinct reactivity, enabling participation in Knoevenagel condensations, nucleophilic additions, and multicomponent cyclocondensation reactions to generate highly functionalized derivatives (CAPDs) [1]. The compound is structurally related to the key cefpirome intermediate 6,7-dihydro-5H-cyclopenta[b]pyridine but is differentiated by the carbonitrile functionality, which expands its application scope beyond antibiotic synthesis into corrosion inhibition and kinase-targeted anticancer research [2].

Why Generic Substitution of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile with In-Class Analogs Fails: Key Differentiation Rationale


Although numerous cyclopenta[b]pyridine analogs exist, generic substitution is precluded by quantifiable differences in reactivity, biological performance, and application-specific efficacy. The nitrile group at position 3 is absent in the cefpirome intermediate 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9), which eliminates the carbonitrile-dependent synthetic pathways essential for constructing CAPD-type corrosion inhibitors and kinase-targeted derivatives [1]. Among carbonitrile-bearing analogs, the 2-amino derivative (CAS 65242-18-4) introduces an electron-donating substituent that alters the electronic landscape of the pyridine ring, modifying both nucleophilic substitution regiochemistry and biological target engagement compared to the unsubstituted 2-position of the parent scaffold [2]. Furthermore, ring-expanded analogs such as cyclohepta[b]pyridine-3-carbonitriles exhibit measurably different corrosion inhibition profiles and pharmacokinetic properties due to altered lipophilicity and molecular geometry [3]. These structural variations translate into statistically significant performance differences that render simple interchange scientifically invalid.

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Against Closest Analogs


Corrosion Inhibition Efficiency: CAPD-1 (Cyclopenta Scaffold) Outperforms All Other CAPD Derivatives on Carbon Steel in 1 M H₂SO₄

Among four synthesized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPD-1 through CAPD-4), CAPD-1—bearing a 2-ethoxy substituent and pyridin-2-yl groups—achieved the highest corrosion inhibition efficiency of 97.7% at 1.0 mM on carbon steel in 1 M H₂SO₄ at 25 °C, as measured by potentiodynamic polarization [1]. This represents a 3.3 percentage point advantage over CAPD-2 (94.4%), a 5.8 point advantage over CAPD-3 (91.9%), and a 7.2 point advantage over CAPD-4 (90.5%) at the identical concentration [2]. The corresponding corrosion current density (j_corr) for CAPD-1 at 1.0 mM was 8.4 μA cm⁻², compared to 20.6, 29.8, and 34.9 μA cm⁻² for CAPD-2, CAPD-3, and CAPD-4, respectively, confirming a direct correlation between molecular structure and protection proficiency [2].

Corrosion inhibition Carbon steel protection Electrochemical polarization

Ring-Size Effect: Cyclopenta[b]pyridine-3-carbonitrile Derivatives vs. Cyclohepta[b]pyridine-3-carbonitrile Derivatives in Corrosion Inhibition

The cyclopenta[b]pyridine-3-carbonitrile scaffold (five-membered fused ring) yields CAPD-1 with 97.7% inhibition efficiency on carbon steel at 1.0 mM in 1 M H₂SO₄ [1]. In a separate study, the cyclohepta[b]pyridine-3-carbonitrile analog C2 (seven-membered fused ring) achieved 98.4% inhibition efficiency on copper at 50 ppm [2]. While direct cross-study comparison is limited by different substrates (carbon steel vs. copper) and concentration units (mM vs. ppm), the data indicate that both ring sizes can achieve >97% efficiency, with the larger ring offering marginally higher peak performance but at a different substrate-metal interface. Importantly, the cyclopenta scaffold's smaller ring size confers higher rigidity and lower molecular weight (C₉H₈N₂ core, MW 144.17) compared to the cyclohepta analog (C₁₁H₁₂N₂ core, MW ~172), which may favor adsorption kinetics and packing density on iron-based surfaces relevant to industrial steel protection .

Ring-size structure-activity relationship Corrosion inhibitor design Heterocyclic inhibitors

Nitrile-Enabled Synthetic Versatility: 3-Carbonitrile Scaffold vs. Non-Nitrile 6,7-Dihydro-5H-cyclopenta[b]pyridine

The 3-carbonitrile group on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile enables participation in cyclocondensation reactions with 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide as both reagent and catalyst, to generate CAPD derivatives in 75–77% isolated yield after simple filtration and recrystallization, without requiring chromatographic purification [1]. In contrast, 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9), which lacks the nitrile group, cannot undergo this transformation and is limited to electrophilic substitution chemistry at the pyridine ring, as demonstrated by its primary application as a Vilsmeier cyclization substrate in cefpirome synthesis (total yield 43.15%, 99.7% HPLC purity) [2]. The nitrile also serves as a precursor for further functional group interconversions—hydrolysis to amides/carboxylic acids, reduction to aminomethyl derivatives, or cycloaddition to tetrazoles and other heterocycles—pathways that are inaccessible with the non-nitrile analog [3].

Synthetic intermediate Derivatization handle Knoevenagel condensation

Antiproliferative Activity: Cyclopenta[b]pyridine-3-carbonitrile vs. Coumarin-Pyridine-3-carbonitrile Scaffolds Against HEPG2 Liver Carcinoma

In a comparative antiproliferative study, 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile derivatives (13a–13d) were evaluated against the HEPG2 liver carcinoma cell line alongside coumarin-fused pyridine-3-carbonitriles (5a–5d) and naphthocoumarin-fused pyridine-3-carbonitriles (9a–9d), using doxorubicin (IC₅₀ = 0.72 μM) as a reference standard [1]. The cyclopenta[b]pyridine derivatives 13a–13d exhibited IC₅₀ values ranging from 39.0 to 92.5 μM, which were significantly less potent than the coumarin-pyridine hybrids 5c and 5d (IC₅₀ = 1.46 and 7.08 μM, respectively) but more potent than the naphthocoumarin-pyridine derivatives 9b and 9d (IC₅₀ = 65.3 and 66.5 μM) [2]. Within the cyclopenta series, 13c (R = 4-ClC₆H₄) showed the best activity at IC₅₀ = 39.0 μM, while 13b (R = 4-MeC₆H₄) was the least active at 92.5 μM, demonstrating that substituent effects modulate activity within a ~2.4-fold range [2]. The study concluded that the coumarin-fused pyridine system exhibits greater intrinsic antiproliferative potency than the cyclopenta[b]pyridine system, establishing a clear scaffold hierarchy for anticancer lead selection [1].

Anticancer activity 3-Cyanopyridine SAR HEPG2 cytotoxicity

Tyrosine Kinase Inhibition: 2-Amino-Substituted Cyclopenta[b]pyridine-3-carbonitrile Derivatives vs. Unsubstituted Parent Scaffold

Derivatives synthesized from 2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile—a 2-amino-substituted analog of the target compound—demonstrated potent tyrosine kinase (TK) inhibition and apoptosis induction in cancer cell lines [1]. Compounds 8 and 5g inhibited TK by 86% and 89%, with enzymatic IC₅₀ values of 311 and 352 nM, respectively [1]. These derivatives also induced caspase 9 and caspase 3 by 3–6 fold in colon cancer (HCT-116) cells, confirming intrinsic apoptosis pathway activation [2]. The cellular IC₅₀ values for the most potent derivatives were ~1–3 μM against MCF-7 (breast) and HCT-116 (colon) cell lines, with selectivity over normal WI38 fibroblasts (toxicity only at >93 μM for compound 9) [2]. Critically, the 2-amino substituent is essential for this TK inhibitory activity, as the unsubstituted parent scaffold (CAS 108994-73-6) lacks the hydrogen-bond donor/acceptor motif required for ATP-binding site engagement in kinases. This establishes a clear functional demarcation: the parent 3-carbonitrile scaffold is the optimal precursor for generating diverse 2-substituted analogs through nucleophilic substitution, while the pre-installed 2-amino derivative is the procurement choice when TK inhibition is the immediate biological objective [3].

Tyrosine kinase inhibition Anticancer mechanism Caspase activation

Best Research and Industrial Application Scenarios for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAS 108994-73-6)


Corrosion Inhibitor Development for Carbon Steel in Acidic Industrial Environments

Based on the direct head-to-head evidence that CAPD-1, a cyclopenta[b]pyridine-3-carbonitrile derivative, achieves 97.7% corrosion inhibition efficiency on carbon steel at 1.0 mM in 1 M H₂SO₄—outperforming three structurally related CAPD analogs by 3.3–7.2 percentage points [1]—this scaffold is the rational starting point for developing high-efficiency mixed-type corrosion inhibitors for acid pickling, industrial cleaning, and oil-well acidizing operations. The consistent performance across the concentration range (46.9% at 0.04 mM to 97.7% at 1.0 mM) and the Langmuir adsorption isotherm behavior [1] enable predictable dosing for industrial deployment.

Diversifiable Scaffold for Parallel Medicinal Chemistry Library Synthesis

The 3-carbonitrile group enables orthogonal derivatization via Knoevenagel condensation, nucleophilic alkoxide addition, and multicomponent reactions, generating CAPD derivatives in 75–77% isolated yield without chromatography [1]. The unsubstituted 2-position allows introduction of diverse substituents (amino, alkoxy, thioether, halogen) to modulate biological activity, as evidenced by the transformation from the inactive parent scaffold to potent TK inhibitors (IC₅₀ = 311–352 nM) upon 2-amino substitution [2]. This scaffold is ideal for medicinal chemistry groups building focused libraries targeting kinases, GPCRs, or other purinergic binding-site targets.

Anticancer Lead Optimization with Defined Scaffold Hierarchy

The antiproliferative SAR data establish that cyclopenta[b]pyridine-3-carbonitrile derivatives exhibit moderate intrinsic cytotoxicity (IC₅₀ range 39.0–92.5 μM against HEPG2), occupying an intermediate position between highly potent coumarin-pyridine hybrids (IC₅₀ 1.46–7.08 μM) and weakly active naphthocoumarin-pyridines (IC₅₀ 65.3–66.5 μM) [1]. This defined activity window, combined with the scaffold's demonstrated safety margin in normal WI38 fibroblasts for structurally related analogs [2], positions the cyclopenta[b]pyridine-3-carbonitrile core as a privileged template for lead optimization programs where attenuating excessive cytotoxicity while maintaining target engagement is the primary design objective.

Physicochemical Property-Driven Procurement for CNS Drug Discovery Programs

With a molecular weight of 144.17 g/mol, cLogP amenable to blood-brain barrier penetration (predicted based on the low molecular weight and moderate lipophilicity of the cyclopenta[b]pyridine core), and a rigid bicyclic framework that reduces conformational entropy, this scaffold meets key physicochemical criteria for CNS drug candidate development [1]. The nitrile group serves as both a hydrogen-bond acceptor and a metabolic soft spot that can be tuned via hydrolysis or reduction, providing medicinal chemists with rational metabolic stabilization strategies. The scaffold's compact size (C₉H₈N₂) distinguishes it from larger cyclohepta analogs and makes it particularly suitable for fragment-based drug discovery and CNS-targeted library design.

Quote Request

Request a Quote for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.